

# ethyl acetate extraction for pure atorvastatin calcium

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**Compound Focus:** (3s,5s)-atorvastatin sodium salt

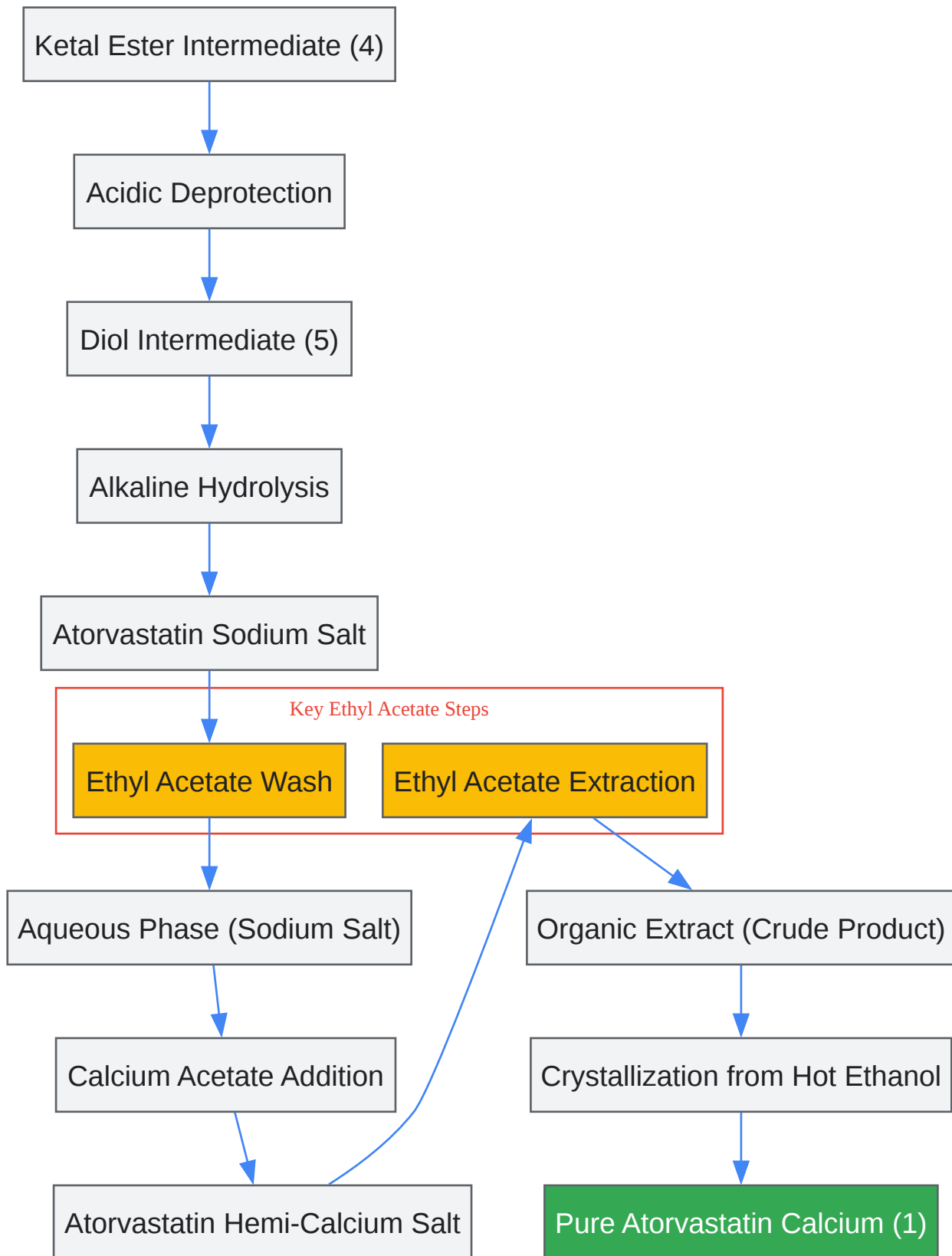
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## Experimental Protocol: Kilo-Scale Extraction

The following workflow is adapted from a published improved kilogram-scale preparation [1]. The diagram below outlines the core steps.



Atorvastatin Calcium Extraction Workflow

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### Step 1: Ketal Deprotection to Diol Intermediate (5)

- **Reaction Mixture:** Charge 7.0 kg of ketal ester intermediate (4) into a reactor with 70 L of isopropyl alcohol and 17.5 L of water [1].
- **Acid Addition:** Add 0.8 L of 36% hydrochloric acid [1].
- **Reaction Conditions:** Heat the suspension to 60°C with vigorous stirring and maintain for 1 hour [1].
- **Isolation:** Cool the solution to 5°C, stir for 30 minutes, collect the precipitated solid by centrifugation, wash with water, and dry under vacuum at 50°C. This yields the diol intermediate (5) [1].

### Step 2: Ester Hydrolysis & Calcium Salt Formation (1)

- **Hydrolysis:** Charge 50 L of methanol, 13 L of water, and 0.47 kg of sodium hydroxide into a reactor. Add 6.3 kg of the diol intermediate (5). Heat to 40°C with vigorous stirring and maintain for 30 minutes. Monitor reaction completion by TLC [1].
- **Solvent Removal:** Distill off approximately 40 L of methanol under reduced pressure [1].
- **Ethyl Acetate Wash (Critical Purification Step):** To the residue, add 30 L of water and 15 L of ethyl acetate. Stir the biphasic mixture for 30 minutes. **Separate and discard the ethyl acetate layer**, which removes unreacted starting materials and organic impurities. Repeat this extraction twice [1].
- **Calcium Salt Formation:** To the remaining aqueous solution containing sodium atorvastatin, add calcium acetate to form the hemi-calcium salt [1].
- **Product Extraction:** The target **atorvastatin hemi-calcium salt (1)** is then **extracted from the aqueous solution using ethyl acetate** [1].
- **Final Purification:** Evaporate the ethyl acetate and crystallize the crude product from hot ethanol to achieve high purity (> 99.5%) [1].

## Troubleshooting Common Issues

Here are answers to frequently asked questions regarding problems during the extraction.

### FAQ 1: An emulsion forms during the ethyl acetate extraction step. How can I break it?

- **Problem:** Emulsions are common in LLE and can trap your product, reducing yield [2].
- **Solutions:**
  - **Prevention:** Gently **swirl** the separatory funnel instead of shaking it vigorously [2].
  - **Salting Out:** Add a saturated brine (salt water) solution to increase the ionic strength of the aqueous layer and force phase separation [2].
  - **Centrifugation:** Centrifuge the mixture to separate the phases and isolate the emulsion material in the residue [2].

- **Filtration:** Filter the mixture through a plug of glass wool or highly silanized phase separation filter paper [2].

#### FAQ 2: The yield of atorvastatin calcium is low. What could be the reason?

- **Incomplete Extraction:** Ensure sufficient mixing time during the extraction of the calcium salt with ethyl acetate. Multiple extractions with fresh solvent may be necessary for complete recovery.
- **Product Loss to Aqueous Layer:** Atorvastatin calcium, while highly soluble in ethyl acetate, has some solubility in the aqueous phase, especially if the pH is not correctly controlled [3].
- **Excess NaOH:** Using more than 1.10-1.15 equivalents of NaOH in the hydrolysis step can complicate the subsequent cation exchange and lead to product loss [1].

#### FAQ 3: Why is ethyl acetate the recommended solvent for this process? Ethyl acetate serves three critical functions in this protocol [1]:

- It efficiently **quenches the excess sodium hydroxide** after hydrolysis, adjusting the pH.
- It **removes unreacted starting material and organic impurities** during the wash step prior to salt formation.
- It **selectively extracts the final atorvastatin hemi-calcium salt** from the aqueous solution due to the compound's high solubility in this solvent [1] [3].

## Solubility Data for Solvent Selection

Understanding the solubility of atorvastatin calcium in different solvents is crucial for process design. The table below lists its molar solubility (x) in various pure solvents at 298.15 K (approximately 25°C) [3].

Solvent	Solubility (x)
Acetone	$1.55 \times 10^{-2}$
Ethyl Acetate	$1.01 \times 10^{-2}$
n-Butanol	$4.66 \times 10^{-3}$
Isopropanol	$3.82 \times 10^{-3}$
n-Octanol	$3.32 \times 10^{-3}$

Solvent	Solubility (x)
n-Propanol	$2.87 \times 10^{-3}$
Water	$1.10 \times 10^{-6}$

**Note on Solubility:** The data confirms that ethyl acetate is a very good solvent for atorvastatin calcium, second only to acetone among the common solvents listed. Its low solubility in water is the property that enables the extraction to work effectively [3].

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## References

1. An improved kilogram-scale preparation of atorvastatin calcium [pmc.ncbi.nlm.nih.gov]
2. Tips for Troubleshooting Liquid–Liquid Extractions [chromatographyonline.com]
3. Measurement and correlation of solubility data for ... [sciencedirect.com]

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